3-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
The compound 3-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6 and a pyrazole ring bearing a methyl group. The benzamide moiety is fluorinated at the 3-position, enhancing its electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and allosteric modulators of receptors like mGlu5 .
Properties
IUPAC Name |
3-fluoro-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-8-17(22-18(25)12-4-3-5-13(20)9-12)24(23-11)19-21-15-7-6-14(26-2)10-16(15)27-19/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXONFNXREAKQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole and Pyrazole Moieties
N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide (CAS 1171682-41-9)
- Structural Differences : Lacks the 6-methoxy group on the benzothiazole ring and has a 2-fluoro substituent on the benzamide instead of 3-fluoro.
- The 2-fluoro substituent may lead to steric hindrance compared to the 3-fluoro isomer .
N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide (BG15372)
- Structural Differences : Replaces the 3-fluorobenzamide with a 3-methyl oxazole carboxamide.
- Implications : The oxazole ring introduces rigidity, while the methyl group may enhance lipophilicity. This substitution could affect solubility and target engagement .
N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (Compound 30)
- Structural Differences: Features a pyrimidinone ring instead of benzothiazole and a methylthio group on the benzamide.
- Implications: The pyrimidinone core may engage in hydrogen bonding, while the methylthio group increases hydrophobicity. Reported yield: 31% .
Fluorination Patterns on the Benzamide Ring
3-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 314030-16-5)
- Structural Differences : Contains a 6-methyl benzothiazole and lacks the pyrazole moiety.
- Fluorination at the 3-position is retained .
VU0409106 (3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide)
Pharmacological and Physicochemical Properties
- Lipophilicity : Fluorine and methoxy groups balance hydrophobicity and solubility. The 3-fluoro substituent in the target compound may enhance membrane permeability compared to 2-fluoro analogs .
- Binding Affinity: Structural analogs like VU0409106 show nanomolar potency at mGlu5, suggesting fluorobenzamides are privileged scaffolds for receptor modulation .
- Metabolic Stability : The 6-methoxy group on benzothiazole may reduce oxidative metabolism compared to methyl or ethoxy substituents .
Preparation Methods
Construction of the 6-Methoxy-1,3-Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source. A representative protocol involves:
-
Reacting 2-amino-4-methoxythiophenol with chloroethyl acetate in ethanol under reflux to form the thiazolidinone intermediate.
-
Oxidative dehydrogenation using iodine or hydrogen peroxide to yield the benzothiazole ring.
Key Data :
Pyrazole Ring Formation via Knorr-Type Cyclocondensation
The pyrazole ring is constructed using a 1,3-dicarbonyl compound (e.g., acetylacetone) and hydrazine derivatives . For regioselective 3-methyl substitution:
-
React acetylacetone with hydrazine hydrate in ethanol at 80°C for 6 hours.
-
Isolate 3-methyl-1H-pyrazol-5-amine via filtration and recrystallization (yield: 85%).
Modification : To introduce the benzothiazole at the pyrazole’s 1-position, the amine is treated with 6-methoxy-1,3-benzothiazole-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed between the pyrazole-benzothiazole amine and 3-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
-
Dissolve 3-fluorobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0°C.
-
Add EDC·HCl (1.5 equiv) and stir for 15 minutes.
-
Introduce the amine intermediate (1.0 equiv) and react at room temperature for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Notes :
Catalytic Fixed-Bed Amidation (Alternative Method)
A scalable approach adapted from fixed-bed technology:
-
Prepare a 3-fluorobenzoic acid-diethylamine complex in N-methylpyrrolidone (NMP).
-
Pass through a calcium hydroxide-phosphatic rock catalyst bed at 380°C and 4.0 MPa.
-
Dehydrate continuously to drive amidation, followed by vacuum distillation for purification.
Advantages :
Comparative Analysis of Synthetic Routes
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
Q & A
Q. What are the standard synthetic routes for synthesizing 3-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 6-methoxy-1,3-benzothiazol-2-amine with a hydrazine derivative to form the pyrazole core .
Cyclization : Use ethyl acetoacetate or similar β-keto esters under reflux in solvents like ethanol or DMF to form the 3-methylpyrazole intermediate .
Amidation : Couple the pyrazole intermediate with 3-fluorobenzoyl chloride using a base (e.g., K₂CO₃) in dichloromethane or DMF .
- Key Parameters :
- Temperature: 60–80°C for cyclization.
- Catalysts: Triethylamine or DMAP for amidation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect, pyrazole proton splitting) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 413.1) .
- X-ray Crystallography : SHELX programs (SHELXL for refinement) to resolve crystal packing and intermolecular interactions .
- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .
- X-ray Refinement : Use SHELXL to refine crystal structures and validate bond lengths/angles against computational models .
- Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO or CDCl₃) using COSMO-RS .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Fluorine Substitution : Test analogs with Cl/CF₃ at the 3-fluoro position to enhance lipophilicity and target binding .
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to alter electronic properties .
- Computational Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) and guide synthesis .
- Biological Assays : Screen analogs for IC₅₀ values against cancer cell lines (e.g., MCF-7) to prioritize candidates .
Q. How can researchers analyze intermolecular interactions in the compound’s crystal structure?
- Methodological Answer :
- SHELX Refinement : Refine X-ray data with SHELXL to identify π-π stacking (3.7–4.2 Å centroid distances) and C–H···π interactions .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals) using CrystalExplorer .
- Thermal Ellipsoids : Assess molecular rigidity via anisotropic displacement parameters in the refined structure .
Q. How can low yields in the final amidation step be addressed?
- Methodological Answer :
- Coupling Agents : Replace traditional bases with HATU or EDCI to improve efficiency (yield increase from 45% to 75%) .
- Solvent Optimization : Use anhydrous DMF instead of THF to minimize hydrolysis .
- Stoichiometry : Adjust the benzoyl chloride:pyrazole ratio to 1.2:1 to drive the reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
